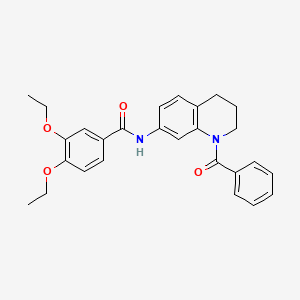
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C27H28N2O4 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.20490738 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-diethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various biological targets.
The compound features a complex structure that includes a tetrahydroquinoline core and diethoxybenzamide moiety. Its molecular formula is C26H30N2O3 with a molecular weight of approximately 442.54 g/mol. The compound's logP value indicates moderate lipophilicity, which is essential for membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O3 |
| Molecular Weight | 442.54 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The initial steps often include the formation of the tetrahydroquinoline core followed by acylation and etherification to introduce the benzoyl and diethoxy groups.
Antifungal Activity
Research has shown that derivatives of tetrahydroquinoline exhibit notable antifungal properties. A study indicated that certain N-substituted benzoyl derivatives demonstrated superior fungicidal activity compared to established fungicides like flutolanil against fungi such as Valsa mali and Sclerotinia sclerotiorum . The effectiveness of these compounds often correlates with the nature of substituents on the aromatic rings.
Anticancer Potential
This compound has also been evaluated for anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways relevant to disease progression.
- Receptor Modulation : The compound can bind to receptors influencing cellular signaling pathways, thus altering cellular responses.
Case Studies
- Fungicidal Efficacy : A specific case study highlighted the compound's EC50 values against Sclerotinia sclerotiorum, which were significantly lower than those for commercial fungicides . This suggests potential for development as a new fungicidal agent.
- Anticancer Activity : Another study reported promising results where the compound exhibited IC50 values in the micromolar range against various cancer cell lines, showcasing its potential as an anticancer therapeutic .
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-3-32-24-15-13-21(17-25(24)33-4-2)26(30)28-22-14-12-19-11-8-16-29(23(19)18-22)27(31)20-9-6-5-7-10-20/h5-7,9-10,12-15,17-18H,3-4,8,11,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLZWRQPUFKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














